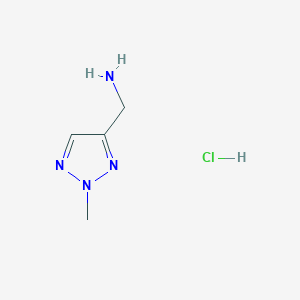

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

Description

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a triazole-based amine hydrochloride salt with the molecular formula C₄H₉ClN₄ and a molecular weight of 148.6 g/mol . The compound features a 1,2,3-triazole ring substituted with a methyl group at the 2-position and an aminomethyl group at the 4-position. Its hydrochloride form enhances stability and solubility for applications in medicinal chemistry and materials science. The compound is cataloged under CAS number SY201598 and is primarily utilized as a building block in drug discovery and organic synthesis .

Properties

IUPAC Name |

(2-methyltriazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N4.ClH/c1-8-6-3-4(2-5)7-8;/h3H,2,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHNCWRSJVWJUDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1N=CC(=N1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride typically involves the construction of the 1,2,3-triazole ring followed by functionalization to introduce the methanamine group, and finally conversion to the hydrochloride salt for stability and handling.

Synthetic Routes and Key Reactions

Azide-Alkyne Cycloaddition ("Click Chemistry")

One of the most common and reliable methods to prepare 1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction forms the triazole ring regioselectively under mild conditions.

- For example, a propargylamine derivative can be reacted with an appropriate azide to form the triazole ring bearing the methanamine substituent.

- The reaction is often performed in solvents such as methanol/water mixtures with copper sulfate and sodium ascorbate as the catalytic system.

- Purification is typically achieved by column chromatography or precipitation.

Alkylation of 2-methyl-1,2,3-triazole Precursors

Another approach involves the alkylation of the 2-methyl-1,2,3-triazole at the 4-position with a chloromethylamine or related electrophilic reagent to introduce the methanamine group.

Detailed Experimental Findings from Literature

Example Preparation via CuAAC

A representative synthesis involves the following steps:

Alkylation Route

- Starting from 2-methyl-1,2,3-triazole, alkylation with chloromethylamine or protected derivatives under basic conditions (e.g., K2CO3 in THF or DMF) leads to the formation of the methanamine-substituted triazole.

- The free amine is then converted to the hydrochloride salt by treatment with HCl in an organic solvent such as dichloromethane or ethanol.

- This method requires purification by silica gel chromatography to remove side products.

Comparative Analysis of Preparation Methods

| Method | Key Reagents | Reaction Conditions | Purification | Yield Range | Advantages | Limitations |

|---|---|---|---|---|---|---|

| CuAAC (Click Chemistry) | Propargylamine, azide, CuSO4, sodium ascorbate | Room temp, MeOH/H2O, overnight | Column chromatography, precipitation | 26-31% | High regioselectivity, mild conditions | Moderate yield, requires copper catalyst |

| Alkylation of triazole | 2-methyl-1,2,3-triazole, chloromethylamine, base (K2CO3) | Reflux or room temp in THF/DMF | Silica gel chromatography | Moderate | Straightforward, scalable | Possible side reactions, requires protection/deprotection |

Chemical Reactions Analysis

Types of Reactions

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding triazole derivatives.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the triazole ring acts as a nucleophile.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted triazole derivatives, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.

Scientific Research Applications

Chemical Properties and Structure

- Chemical Formula : C₄H₉ClN₄

- Molecular Weight : 148.59406 g/mol

- CAS Number : 612511-65-6

The structure of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride features a triazole ring, which is known for its diverse biological activities. The presence of the triazole moiety enhances the compound's ability to interact with various biological targets.

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent . Research indicates that triazole derivatives exhibit significant antibacterial and antifungal activities. For instance, studies have shown that modifications to the triazole ring can enhance the efficacy against resistant strains of bacteria and fungi .

Case Study : A series of synthesized triazole derivatives were tested for antimicrobial activity, revealing that certain substitutions on the triazole ring significantly improved potency against pathogens such as Staphylococcus aureus and Candida albicans.

Anticancer Activity

Triazoles have been investigated for their role in anticancer therapies. The incorporation of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine into drug designs has shown promise in targeting cancer cell proliferation pathways.

Case Study : A study demonstrated that triazole derivatives could inhibit cancer cell growth by inducing apoptosis in various cancer cell lines, including breast and lung cancer cells . These findings suggest a viable pathway for developing new anticancer drugs.

Agricultural Chemistry

The compound is also being researched for its potential as a pesticide or herbicide . Triazole compounds are known to disrupt fungal cell membranes, making them effective against agricultural pests.

Application Example : The synthesis of triazole-based fungicides has shown effectiveness in controlling plant diseases caused by fungal pathogens such as Fusarium and Botrytis spp. .

Data Table: Summary of Biological Activities

Synthesis Example

A common synthetic route involves the reaction of appropriate hydrazones with α-dichlorotoluene sulfonyl derivatives under basic conditions, leading to high yields of the desired triazole product .

Mechanism of Action

The mechanism of action of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways, making it a potential antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound belongs to a broader class of (1,2,3-triazol-4-yl)methanamine hydrochlorides , where structural variations in the triazole ring substituents significantly influence physicochemical properties, reactivity, and applications. Below is a detailed comparison with key analogs:

Table 1: Structural and Molecular Comparison

| Compound Name (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride (SY201598) | C₄H₉ClN₄ | 148.6 | 2-methyl, 4-aminomethyl |

| (2-phenyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride (1365836-73-2) | C₉H₁₁ClN₄ | 226.67 | 2-phenyl, 4-aminomethyl |

| (1H-1,2,3-triazol-4-yl)methanamine hydrochloride (1009101-70-5) | C₃H₇ClN₄ | 134.57 | Unsubstituted triazole, 4-aminomethyl |

| [1-(2,5-difluorophenyl)methyl-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (2549006-33-7) | C₁₀H₁₁ClF₂N₄ | 260.67 | 2,5-difluorophenylmethyl, 4-aminomethyl |

| [1-(prop-2-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride (1909336-75-9) | C₆H₁₁ClN₄ | 176.65 | 1-propenyl, 4-aminomethyl |

Key Observations:

Electron-withdrawing groups (e.g., fluorine in CAS 2549006-33-7) increase electrophilicity of the triazole ring, which may influence reactivity in nucleophilic substitution reactions . Alkenyl substituents (e.g., propenyl in CAS 1909336-75-9) introduce sites for further functionalization, such as click chemistry or polymerization .

Stability and Reactivity :

- The unsubstituted triazole (CAS 1009101-70-5) exhibits lower thermal stability compared to methyl- or phenyl-substituted analogs due to reduced steric protection of the ring .

- Hydrochloride salts universally improve crystallinity and shelf-life compared to free-base amines .

Table 2: Application-Specific Comparison

Research Insights and Limitations

- Synthetic Challenges : Substituted triazoles often require regioselective synthesis (e.g., copper-catalyzed azide-alkyne cycloaddition), with yields varying based on substituent bulk .

- Analytical Data : Exact mass spectrometry (MS) and X-ray crystallography (via SHELX ) confirm structural integrity but are underreported for halogenated analogs .

- Toxicity: Limited ecotoxicological data exist for most analogs, necessitating further study for pharmaceutical applications .

Biological Activity

(2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Name : (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride

- CAS Number : 612511-65-6

- Molecular Formula : C₄H₉ClN₄

- Molecular Weight : 148.59406 g/mol

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. A study highlighted the antibacterial efficacy of various triazole compounds against a spectrum of bacteria, including both Gram-positive and Gram-negative strains. For instance, compounds derived from similar triazole scaffolds demonstrated minimal inhibitory concentrations (MIC) as low as 1.8 μg/mL against Mycobacterium tuberculosis .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| BOK-2 | 1.8 | M. tuberculosis |

| BOK-3 | 2.4 | M. tuberculosis |

| 4k | 3.2 | E. coli |

| 4m | 6.7 | Staphylococcus aureus |

Antioxidant Activity

The antioxidant potential of triazole derivatives has also been investigated. In vitro assays such as DPPH and ABTS showed that certain triazole compounds possess strong radical scavenging abilities comparable to standard antioxidants like ascorbic acid .

Anticancer Activity

The triazole framework has been recognized for its anticancer properties due to its ability to inhibit specific enzymes involved in tumor growth. Recent studies have demonstrated that compounds containing the triazole moiety can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest .

The biological activities of (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride can be attributed to its interaction with various biological targets:

- Enzyme Inhibition : Triazoles are known to inhibit enzymes critical for microbial survival and cancer cell proliferation.

- Receptor Binding : The nitrogen atoms in the triazole ring facilitate binding to biological receptors, enhancing their pharmacological effects.

- Radical Scavenging : The structure allows for effective scavenging of free radicals, contributing to its antioxidant properties.

Case Studies

A notable case study involving a series of synthesized triazole derivatives demonstrated their effectiveness against drug-resistant strains of bacteria and cancer cells. The study utilized molecular docking simulations to predict binding affinities and elucidate mechanisms of action .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride, and how can intermediates be purified effectively?

- Methodology : Multi-step synthesis typically involves click chemistry for triazole ring formation, followed by amine functionalization. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a reliable method for triazole synthesis, with subsequent reduction of nitriles or protection/deprotection of amine groups. Intermediate purification may require column chromatography (silica gel, eluting with dichloromethane/methanol gradients) or recrystallization from ethanol/water mixtures .

- Key Considerations : Monitor reaction progress via TLC (Rf ~0.3 in 9:1 DCM/MeOH) and confirm purity using HPLC (>95% by area).

Q. How can nuclear magnetic resonance (NMR) spectroscopy distinguish between regioisomers or tautomeric forms of this compound?

- Methodology : Use - and -NMR to identify characteristic peaks:

- Triazole protons : Signals between δ 7.5–8.5 ppm for 1,2,3-triazole protons, with splitting patterns dependent on substituents.

- Methyl group : A singlet at δ 2.5–3.0 ppm for the 2-methyl group on the triazole ring.

- Methanamine protons : Resonances near δ 3.5–4.0 ppm (CHNH) and δ 1.5–2.0 ppm (NH, exchangeable).

Q. What safety protocols are critical when handling (2-methyl-2H-1,2,3-triazol-4-yl)methanamine hydrochloride in the laboratory?

- Safety Measures :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

- Storage : Keep in sealed containers under inert gas (N/Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How can SHELX software be optimized for refining the crystal structure of this compound, particularly in cases of twinning or weak diffraction data?

- Methodology :

- Data Collection : Use high-resolution synchrotron data (λ = 0.7–1.0 Å) to improve signal-to-noise ratios.

- Refinement in SHELXL : Apply TWIN/BASF commands for twinned crystals and use restraints for disordered regions (e.g., methyl groups). Validate with R < 0.05 and GooF ≈ 1.0 .

- Troubleshooting : If residual electron density persists (>0.5 e/Å), consider alternative space groups or solvent masking.

Q. What strategies can resolve contradictions in bioactivity data between in vitro and in vivo studies for this compound?

- Methodology :

- Pharmacokinetic Analysis : Measure plasma stability (e.g., half-life in murine models) and metabolite profiling (LC-MS/MS) to assess bioavailability.

- Target Engagement : Use biophysical assays (SPR, ITC) to confirm binding affinity versus cellular assays (e.g., IC in HEK293 cells).

Q. How can computational modeling predict the compound’s interaction with biological targets, and what experimental validation is required?

- Workflow :

- Docking Studies : Use AutoDock Vina with cryo-EM structures (e.g., PDB: 6XYZ) to identify binding poses. Prioritize poses with ΔG < -8 kcal/mol.

- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS) to assess conformational changes.

- Validation : Confirm predictions via site-directed mutagenesis (e.g., Ala-scanning of predicted binding residues) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.